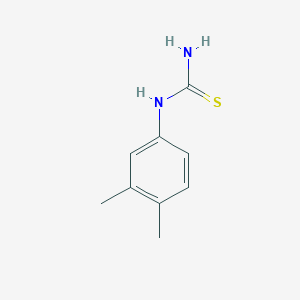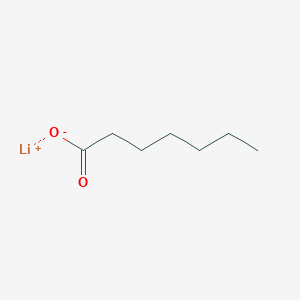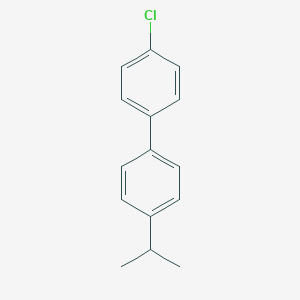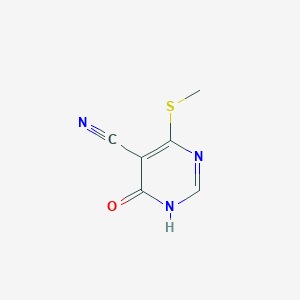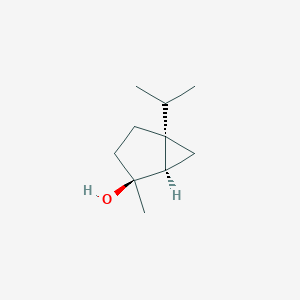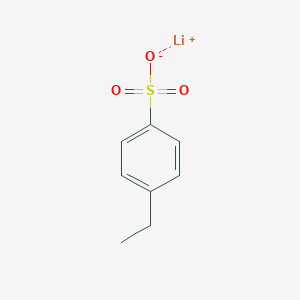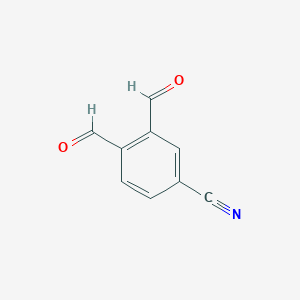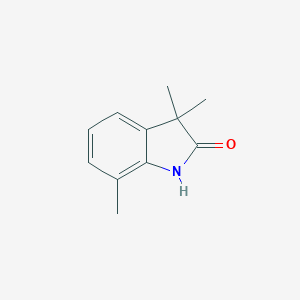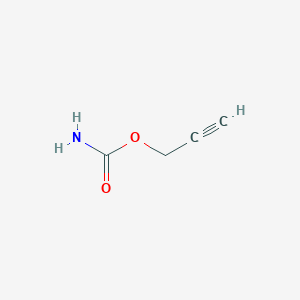
Prop-2-inylcarbamát
Übersicht
Beschreibung
prop-2-ynyl carbamate is a chemical compound belonging to the carbamate family. It is characterized by the presence of a propynyl group attached to a carbamate moiety. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Wissenschaftliche Forschungsanwendungen
prop-2-ynyl carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, facilitating the creation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is utilized in the production of coatings, adhesives, and other industrial products due to its chemical stability and reactivity.
Wirkmechanismus
Target of Action
Prop-2-ynyl carbamate, also known as Propargyl carbamate or 2-Propynyl carbamate, is a carbamate derivative . Carbamates are known to interact with various targets in the body, including enzymes such as acetylcholinesterase (AChE)
Mode of Action
The mode of action of carbamates involves their interaction with the active site of their target enzymes, leading to inhibition of its activity . .
Biochemical Pathways
Carbamates are known to affect various biochemical pathways due to their interaction with different enzymes . .
Pharmacokinetics
Carbamates, in general, are known for their good chemical and proteolytic stability, ability to penetrate cell membranes, and resemblance to a peptide bond . These properties can enhance the bioavailability and effectiveness of compounds .
Result of Action
Carbamates are known to increase the biological activity of active pharmacophores of structurally different natural or synthesized compounds .
Action Environment
It’s known that the compound should be stored in an inert atmosphere at room temperature .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: prop-2-ynyl carbamate can be synthesized through several methods. One common approach involves the reaction of propargyl alcohol with isocyanates under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods: In industrial settings, the production of 2-propynyl carbamate often involves large-scale reactors where propargyl alcohol and isocyanates are mixed in precise ratios. The reaction is monitored to maintain optimal temperature and pressure conditions, ensuring high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: prop-2-ynyl carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into simpler carbamate derivatives.
Substitution: It can participate in substitution reactions where the propynyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Substitution reactions typically involve nucleophiles like amines or halides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can produce various substituted carbamates.
Vergleich Mit ähnlichen Verbindungen
3-Iodo-2-propynyl butylcarbamate: Known for its use as a preservative in cosmetics and industrial products.
Methyl carbamate: A simpler carbamate with different reactivity and applications.
Ethyl carbamate: Another carbamate derivative with distinct properties and uses.
Uniqueness: prop-2-ynyl carbamate is unique due to its propynyl group, which imparts specific reactivity and biological activity. This distinguishes it from other carbamates and makes it valuable in various applications.
Eigenschaften
IUPAC Name |
prop-2-ynyl carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5NO2/c1-2-3-7-4(5)6/h1H,3H2,(H2,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVCOXWYMPCBIMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30168304 | |
| Record name | Carbamic acid, 2-propynyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30168304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
99.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16754-39-5 | |
| Record name | 2-Propyn-1-ol, 1-carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16754-39-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Propynyl carbamate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016754395 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propynyl carbamate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=515714 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Carbamic acid, 2-propynyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30168304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-PROPYNYL CARBAMATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FTW4HB624C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of propargyl carbamate?
A1: Propargyl carbamate has the molecular formula C4H5NO2 and a molecular weight of 99.09 g/mol.
Q2: What spectroscopic data are available for propargyl carbamate?
A2: While the provided research papers don't delve deep into the spectroscopic details of the compound itself, they utilize various spectroscopic techniques for characterization. For instance, FTIR, Raman, EDX, and XPS were employed to analyze a copper-based metal–organic framework (MOF) synthesized using a propargyl carbamate-functionalized isophthalate ligand. [] Similarly, mass spectrometry and NMR played crucial roles in identifying and characterizing propargyl carbamate impurities during the synthesis of rasagiline. []
Q3: How is propargyl carbamate utilized in gold catalysis?
A3: Propargyl carbamate serves as a versatile starting material in gold-catalyzed reactions. It readily undergoes a 5-exo-dig cyclization in the presence of a gold(I) catalyst and a base, yielding 4-methylene-2-oxazolidinones. [] This methodology offers a convenient route to access these valuable heterocyclic compounds.
Q4: What role does propargyl carbamate play in nickel-catalyzed hydroarylation reactions?
A4: Propargyl carbamates demonstrate their utility as directing groups in nickel-catalyzed hydroarylation reactions. These reactions facilitate the regio- and stereoselective addition of arylboronic acids to alkynes, enabling the synthesis of diversely functionalized molecules. []
Q5: What challenges are associated with the stability of propargyl carbamate derivatives, and how can these be addressed?
A5: Research highlights that certain propargyl carbamate derivatives, particularly tertiary propargyl carbamates, exhibit instability under copper-catalyzed azide-alkyne cycloaddition (CuAAC) conditions due to copper-induced fragmentation. [] Selecting appropriate reaction conditions and alternative alkyne derivatives can help circumvent this issue.
Q6: Are there any specific SHE (Safety, Health, and Environment) regulations pertaining to the use of propargyl carbamate?
A6: While the provided research papers do not directly address specific SHE regulations for propargyl carbamate, they underscore the importance of responsible practices when handling and disposing of any chemical substance.
Q7: What is known about the environmental impact and degradation of propargyl carbamate?
A7: The provided research primarily focuses on the synthetic and reactivity aspects of propargyl carbamate. Further investigations are necessary to comprehensively assess its environmental impact and degradation pathways.
Q8: How do structural modifications of propargyl carbamate derivatives impact their reactivity in gold-catalyzed cyclizations?
A8: Research suggests that substituents on the propargyl carbamate framework can influence the facial selectivity of gold-catalyzed cycloaddition reactions with benzonitrile oxide. For instance, N-aryl substituents can induce atropisomerism, leading to preferential attack on the less hindered face of the dipolarophile. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


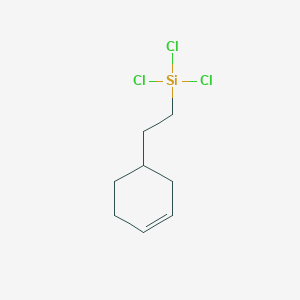
![[(3aR,5R,6S,6aR)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] acetate](/img/structure/B100681.png)
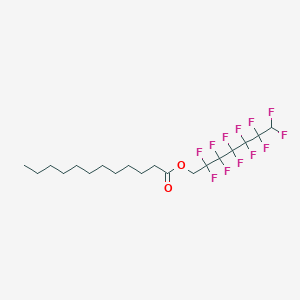
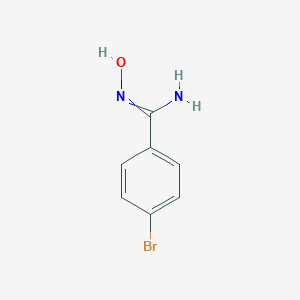
![Diethylamino-[4-(2-methylimidazol-1-yl)phenyl]-sulfanylidenephosphanium](/img/structure/B100689.png)
